molecular formula C27H30N2O3S2 B11353396 1-(benzylsulfonyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11353396
M. Wt: 494.7 g/mol
InChI Key: FJRLFXKFSCKWEN-UHFFFAOYSA-N
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Description

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-methyl-4-[(phenylsulfanyl)methyl]phenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfides and amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl and phenylmethanesulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
  • N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in its applications.

Properties

Molecular Formula

C27H30N2O3S2

Molecular Weight

494.7 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H30N2O3S2/c1-21-18-23(19-33-25-10-6-3-7-11-25)12-13-26(21)28-27(30)24-14-16-29(17-15-24)34(31,32)20-22-8-4-2-5-9-22/h2-13,18,24H,14-17,19-20H2,1H3,(H,28,30)

InChI Key

FJRLFXKFSCKWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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